Sulfeptanic Acid Disodium Salt

Description

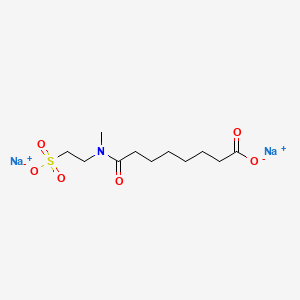

Sulfeptanic Acid Disodium Salt is a compound belonging to the class of sulfonic acid salts. Sulfonic acids are characterized by the presence of a sulfonic acid group (-SO3H) attached to an organic moiety. The disodium salt form is often used due to its enhanced stability and solubility in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Properties

Molecular Formula |

C11H19NNa2O6S |

|---|---|

Molecular Weight |

339.32 g/mol |

IUPAC Name |

disodium;8-[methyl(2-sulfonatoethyl)amino]-8-oxooctanoate |

InChI |

InChI=1S/C11H21NO6S.2Na/c1-12(8-9-19(16,17)18)10(13)6-4-2-3-5-7-11(14)15;;/h2-9H2,1H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 |

InChI Key |

LYGQSBKLJBLUGQ-UHFFFAOYSA-L |

Canonical SMILES |

CN(CCS(=O)(=O)[O-])C(=O)CCCCCCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfeptanic Acid Disodium Salt can be synthesized through several methods. One common approach involves the sulfonation of an aromatic compound with sulfur trioxide (SO3) in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Aromatic Compound} + SO_3 \rightarrow \text{Sulfonic Acid} ] The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the disodium salt: [ \text{Sulfonic Acid} + 2NaOH \rightarrow \text{this compound} + H_2O ]

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The sulfonation reaction is typically carried out in large reactors with precise control over temperature and pressure. The neutralization step is also optimized to minimize the formation of by-products.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s structure includes:

-

Two sulfonate groups (-SO₃⁻Na⁺)

-

A methyl-substituted amide group (-N(CH₃)-CO-)

-

A carboxylate group (-COO⁻Na⁺)

Key reactive sites likely involve:

-

Sulfonate and carboxylate anions : Potential for ion-exchange reactions or acid-base interactions.

-

Amide linkage : Hydrolysis under acidic or alkaline conditions.

Molecular Formula and SMILES Notation

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NNa₂O₆S |

| SMILES | CN(CCS(=O)(=O)[O-])C(=O)CCCCCCC(=O)[O-].[Na+].[Na+] |

| Parent Compound | 8-[Methyl(2-sulfoethyl)amino]-8-oxooctanoic acid |

Acid-Base Reactions

-

Protonation of sulfonate/carboxylate groups : Expected to form free sulfonic or carboxylic acids under strong acidic conditions (e.g., HCl).

Coordination Chemistry

-

Metal chelation : Sulfonate and carboxylate groups may bind divalent cations (e.g., Fe²⁺, Cu²⁺), analogous to bathophenanthrolinedisulfonic acid (Source ).

Hydrolysis

-

Amide cleavage : Potential hydrolysis in aqueous acidic or basic media to yield:

-

Methylamine derivatives.

-

Sulfonated carboxylic acids.

-

Sodium Thiosulfate (Source , )

While structurally distinct, sodium thiosulfate’s reactivity with acids (producing sulfur and SO₂) suggests sulfonate-containing compounds like sulfeptanic acid may undergo similar decomposition under extreme conditions:

Bathophenanthrolinedisulfonic Acid (Source )

-

Both compounds feature sulfonate groups, but bathophenanthroline’s Fe²⁺ chelation highlights sulfeptanic acid’s potential as a redox-active ligand.

Data Gaps and Research Recommendations

-

Experimental studies on hydrolysis, thermal stability, and metal-binding behavior are absent in accessible literature.

-

Spectroscopic characterization (e.g., IR, NMR) would clarify functional group interactions.

Scientific Research Applications

Sulfeptanic Acid Disodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.

Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.

Medicine: this compound is used in the formulation of certain pharmaceuticals, particularly as a counterion in drug salts.

Industry: It is used in the production of detergents, dyes, and ion-exchange resins.

Mechanism of Action

The mechanism of action of Sulfeptanic Acid Disodium Salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged species, making it effective in ion-exchange processes. In biological systems, it can interact with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

Methanesulfonic Acid: Another sulfonic acid with similar properties but different applications.

Toluene Sulfonic Acid: Commonly used in organic synthesis as a catalyst.

Naphthalene Sulfonic Acid: Used in the production of dyes and as a dispersant.

Uniqueness

Sulfeptanic Acid Disodium Salt is unique due to its specific molecular structure, which provides distinct solubility and stability characteristics. Its ability to form strong ionic bonds makes it particularly useful in applications requiring high ionic strength and stability.

Biological Activity

Sulfeptanic Acid Disodium Salt, a sulfonic acid derivative, is recognized for its unique biological activities that have garnered attention in various fields of research. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula: C₁₃H₁₈N₂Na₂O₆S

- Molecular Weight: 358.36 g/mol

- CAS Number: 25103-43-3

This compound exhibits several biological activities through different mechanisms:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

| Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | Prevention of neuronal apoptosis |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound in vitro. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound compared to untreated controls. This suggests its potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced tissue damage and edema, indicating its efficacy in managing inflammatory responses.

Case Study 3: Neuroprotection

Research involving neuronal cell lines exposed to neurotoxic agents showed that this compound significantly reduced cell death. Mechanistic studies indicated that it modulates apoptotic pathways, enhancing cell survival rates.

Q & A

Q. What strategies are effective for elucidating the coordination chemistry of this compound in aqueous media?

- Methodological Answer : Use X-ray crystallography to resolve solid-state structures and EXAFS for solution-phase coordination dynamics. Pair with computational methods (DFT calculations) to predict ligand geometry and stability constants. Validate via competitive binding assays with chelators like EDTA .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., elevated temperatures, UV exposure) with periodic sampling. Monitor degradation products via LC-MS and quantify sodium release via flame photometry. Use Q10 (Arrhenius) models to extrapolate shelf-life under standard conditions .

Q. What analytical approaches are recommended for resolving spectral overlaps in complex mixtures containing this compound?

- Methodological Answer : Deploy multivariate analysis (e.g., PCA or PLS regression) on hyphenated datasets (e.g., LC-MS/MS coupled with Raman spectroscopy). Use isotope-labeled analogs as internal standards to correct for matrix effects .

Methodological Validation & Reproducibility

Q. How can researchers ensure cross-laboratory reproducibility in studies involving this compound?

- Methodological Answer : Adopt standardized protocols from pharmacopeial guidelines (e.g., USP-NF for reagent preparation ). Share raw datasets (e.g., crystallographic files, spectral libraries) in open-access repositories. Conduct interlaboratory round-robin tests with blinded samples to identify protocol deviations .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in biological assays with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.